![molecular formula C11H17NO2 B2712833 1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine CAS No. 1780912-57-3](/img/structure/B2712833.png)
1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine
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Description
Molecular Structure Analysis
The molecular structure of “1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine” consists of a phenyl group attached to a methanamine group via a dimethoxymethyl group . The InChI code for this compound is 1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Scientific Research Applications
- DMMPMA has been investigated for its potential as an anticancer agent. In a recent study, it demonstrated moderate anticancer activity against A549 cells, comparable to the reference drug doxorubicin . Further research could explore its mechanism of action and optimize its efficacy.
- Computational predictions suggest that DMMPMA may act as an inhibitor of DNA-PK, a critical enzyme involved in DNA repair and cell survival. The stable binding of DMMPMA to DNA-PK supports this hypothesis .
- Incorporating deuterium-labeled compounds like DMMPMA aids in drug metabolism research. Deuterium substitution at specific positions allows precise tracking of metabolic pathways using nuclear magnetic resonance (NMR) analysis .
- DMMPMA belongs to the class of heterocyclic compounds. Its synthesis involves liquid–solid phase transfer catalysis (PTC) conditions, leading to the formation of novel macrocycles .
Anticancer Properties
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
Drug Metabolism Studies
Heterocyclic Chemistry and Synthesis
Oxadiazole Derivatives
properties
IUPAC Name |
1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-8-9-6-4-5-7-10(9)11(13-2)14-3/h4-7,11-12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDNKPMJUGKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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